Formic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol is a compound that combines the simplest carboxylic acid, formic acid, with a complex alcohol derivative. . The alcohol component, (2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol, is a cyclopentene derivative with a hydroxyl group attached to a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through several methods, including the hydrolysis of methyl formate, the oxidation of formaldehyde, and the carbonylation of methanol . The alcohol component, (2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol, can be synthesized through the cyclization of appropriate precursors followed by reduction reactions to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of formic acid typically involves the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide . The process requires elevated temperatures and pressures to achieve efficient conversion. The production of (2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol on an industrial scale would involve similar cyclization and reduction steps, optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Formic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . It can act as both a reducing agent and an oxidizing agent, depending on the reaction conditions . The alcohol component can undergo typical alcohol reactions such as oxidation to form aldehydes or ketones, esterification, and substitution reactions.
Common Reagents and Conditions
Oxidation: Formic acid can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Formic acid can be reduced to methanol using reducing agents like lithium aluminum hydride.
Substitution: The alcohol component can undergo substitution reactions with reagents like thionyl chloride to form alkyl chlorides.
Major Products
Oxidation of Formic Acid: Carbon dioxide and water.
Reduction of Formic Acid: Methanol.
Oxidation of Alcohol Component: Corresponding aldehydes or ketones.
Scientific Research Applications
Formic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol has various applications in scientific research. Formic acid is widely used in chemical synthesis, leather processing, and as a preservative . The alcohol component can be used in the synthesis of complex organic molecules and as an intermediate in pharmaceutical research .
Mechanism of Action
Formic acid exerts its effects primarily through its ability to donate protons (H+), making it a strong acid . It can disrupt cellular processes by altering pH levels and denaturing proteins. The alcohol component can interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Formic acid is similar to other carboxylic acids like acetic acid and propionic acid . it is unique due to its simplicity and strong acidic properties. The alcohol component can be compared to other cyclopentene derivatives, but its specific structure and functional groups give it unique reactivity and applications .
Similar Compounds
- Acetic acid
- Propionic acid
- Cyclopentanol derivatives
Properties
CAS No. |
61553-42-2 |
---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
formic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol |
InChI |
InChI=1S/C10H16O.CH2O2/c1-7(2)9-5-4-8(3)10(9)6-11;2-1-3/h9,11H,1,4-6H2,2-3H3;1H,(H,2,3) |
InChI Key |
WSTXFZZFQLGMDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC1)C(=C)C)CO.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.